[2-(Pyridin-3-yl)ethyl]urea
Description
[2-(Pyridin-3-yl)ethyl]urea is a pyridine-containing urea derivative characterized by a pyridine ring substituted at the 3-position, connected via an ethyl linker to a urea functional group. The meta-position of the pyridine nitrogen (3-position) distinguishes it from ortho- (2-position) or para- (4-position) substituted analogs, which may influence electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-pyridin-3-ylethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDVBUVNYNJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-3-yl)ethyl]urea typically involves the reaction of 3-pyridinecarboxaldehyde with ethylamine to form an intermediate, which is then treated with urea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved .
Types of Reactions:
Reduction: Reduction reactions can target the urea moiety, potentially converting it to amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(Pyridin-3-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of [2-(Pyridin-3-yl)ethyl]urea involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyridine ring can engage in π-π interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Table 1: Comparison of Pyridinylethylurea Derivatives
*Molecular weight inferred from the formula and comparison with [2-(Pyridin-2-yl)ethyl]urea.
Key Differences and Implications
- Biological Activity : Substitution patterns influence interactions with biological targets. For example, ortho-substituted pyridines (e.g., [2-(Pyridin-2-yl)ethyl]urea) may sterically hinder binding to certain enzymes, whereas meta-substituted analogs could allow more flexible orientation .
Research Findings and Hypotheses
While direct studies on this compound are absent in the provided evidence, insights can be extrapolated from related compounds:
- Synthetic Utility : Pyridinylethylurea derivatives are commonly used as intermediates in synthesizing kinase inhibitors or urea-based scaffolds in drug discovery.
- Safety Considerations : Pyridine-containing compounds (e.g., 2-(pyridin-3-yl)acetic acid in ) may produce toxic fumes upon combustion, suggesting similar hazards for this compound .
Biological Activity
[2-(Pyridin-3-yl)ethyl]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a pyridine ring substituted with an ethyl urea moiety. Various derivatives have been synthesized to explore their biological activities and improve efficacy against specific cancer cell lines.
Synthesis Overview
Recent studies have detailed synthetic routes for producing this compound derivatives, emphasizing the importance of substituents on the urea and pyridine rings to enhance biological activity. For instance, modifications involving different aryl groups have shown significant variations in potency against cancer cells .
Antiproliferative Activity
The antiproliferative effects of this compound derivatives have been extensively studied across various cancer cell lines. Key findings include:
- Cell Lines Tested : Studies have evaluated the compound against several human cancer cell lines, including SK-MEL-5 (melanoma), 786-O (renal cancer), A498 (renal cancer), and MDA-MB-468 (breast cancer).
- IC50 Values : The median inhibitory concentration (IC50) values are critical for assessing the potency of these compounds. For example, certain derivatives displayed IC50 values as low as 0.021 µM against specific cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | SK-MEL-5 | 0.021 |
| 5d | MDA-MB-468 | 0.035 |
| 5e | 786-O | 0.058 |
The mechanism by which this compound exerts its antiproliferative effects involves:
- Induction of Apoptosis : Studies indicate that certain derivatives trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Tumor Growth : In vivo models have demonstrated that these compounds can significantly reduce tumor size and growth rates compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyridine ring can dramatically influence the compound's potency. For instance, introducing hydroxyl (-OH) or methoxy (-OCH3) groups has been associated with enhanced antiproliferative activity .
- Hydrophobic Interactions : The molecular descriptors indicate that compounds with larger hydrophobic areas tend to exhibit better interactions with cellular membranes, facilitating greater uptake and efficacy against target cells .
Case Studies
Several case studies highlight the effectiveness of this compound in various contexts:
- Murine Models : In a study involving murine renal cell carcinoma models, this compound demonstrated significant tumor regression compared to untreated controls, suggesting its potential as a therapeutic agent in renal cancers .
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant cancer strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for academic-scale production of [2-(Pyridin-3-yl)ethyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives (e.g., 3-pyridylethylamine) can react with urea precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like DCC (dicyclohexylcarbodiimide) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Purity can be monitored using TLC or HPLC, with yields typically improved by inert atmospheres (e.g., nitrogen) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm the pyridinyl and urea moieties.
- FT-IR for detecting urea C=O and N-H stretches (~1640 cm⁻¹ and ~3350 cm⁻¹, respectively).
- HPLC-MS for purity assessment and molecular ion verification .
- Elemental Analysis for empirical formula validation.
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis of the urea group. Monitor for degradation via periodic HPLC analysis. Avoid exposure to moisture or strong acids/bases, which may cleave the urea bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., cell lines, assay protocols). For example:
- Validate in vitro activity using dose-response curves and positive controls.
- Replicate conflicting in vivo studies with strict pharmacokinetic monitoring (e.g., bioavailability, metabolite profiling) .
- Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational strategies are effective for predicting the binding mode of this compound with enzymatic targets?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with high-resolution protein structures (PDB files). Optimize force fields for urea interactions and validate with molecular dynamics simulations (e.g., GROMACS). Compare results with experimental binding assays (e.g., SPR or ITC) .
Q. How should structure-activity relationship (SAR) studies be designed to explore modifications in this compound?
- Methodological Answer : Systematically vary substituents at three positions:
- Pyridine ring : Introduce electron-withdrawing/donating groups (e.g., Cl, OCH₃) to modulate electronic effects.
- Ethyl linker : Test branched vs. linear chains for steric effects.
- Urea moiety : Replace with thiourea or guanidine to assess hydrogen-bonding impact.
- Evaluate changes via in silico ADMET profiling and enzymatic inhibition assays .
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Answer : Follow institutional review board (IRB) protocols for animal welfare (3Rs: Replacement, Reduction, Refinement). Document chemical handling per OSHA guidelines (e.g., PPE, fume hood use) and disclose conflicts of interest in publications .
Data Analysis and Reporting
Q. How can researchers statistically validate contradictory solubility data for this compound in different solvents?
- Methodological Answer : Perform triplicate solubility measurements (e.g., shake-flask method) in standardized solvents (e.g., PBS, DMSO). Apply regression analysis to identify trends and use tools like Grubbs’ test to exclude outliers. Report confidence intervals (95%) and p-values .
Q. What are best practices for incorporating literature on urea derivatives into a research paper?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
